molecular formula C9H2F8N2 B12120619 6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile

6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile

Cat. No.: B12120619
M. Wt: 290.11 g/mol
InChI Key: FLNOHIGOYBQFCG-UHFFFAOYSA-N
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Description

6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile is a fluorinated organic compound with the molecular formula C9H2F8N2. This compound is characterized by the presence of both pentafluoroethyl and trifluoromethyl groups attached to a nicotinonitrile core. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including high thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile typically involves the introduction of fluorinated groups onto a nicotinonitrile scaffold. One common method includes the reaction of nicotinonitrile with pentafluoroethyl and trifluoromethyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification and crystallization to ensure the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: The fluorinated groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce fluorinated amines.

Scientific Research Applications

6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, leading to changes in enzyme activity or cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)nicotinonitrile: A related compound with a trifluoromethyl group instead of the pentafluoroethyl group.

    5-Cyano-2-(trifluoromethyl)pyridine: Another fluorinated nicotinonitrile derivative with similar properties.

Uniqueness

6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which confer distinct chemical properties such as higher fluorine content and increased stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials.

Properties

Molecular Formula

C9H2F8N2

Molecular Weight

290.11 g/mol

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C9H2F8N2/c10-7(11,9(15,16)17)6-5(8(12,13)14)1-4(2-18)3-19-6/h1,3H

InChI Key

FLNOHIGOYBQFCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)C#N

Origin of Product

United States

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